(S)-vedaprofen

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

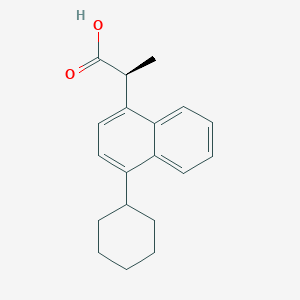

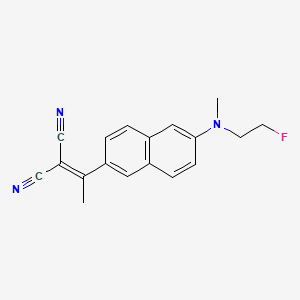

(S)-vedaprofen is the R-enantiomer of the racemic drug vedaprofen. The racemate is used for control of pain and inflammation particularly associated with chronic musculoskeletal disorders and soft tissue trauma in dogs and horses and for treatment of pain due to horse colic. It is an enantiomer of a (R)-vedaprofen.

Applications De Recherche Scientifique

1. Effects on Stallion Semen Quality and Freezability

(S)-Vedaprofen, a non-steroidal anti-inflammatory drug (NSAID), was studied for its impact on the quality and freezability of stallion semen. A study involving 22 Franches Montagnes stallions assessed various parameters like semen volume, concentration, motility, and sperm defects. The research concluded that vedaprofen did not significantly affect these parameters, indicating its neutral impact on semen quality in stallions (Janett et al., 2005).

2. Pharmacokinetics in Dogs

The pharmacokinetics of vedaprofen and its enantiomers were explored in beagle dogs, focusing on absorption rates and plasma concentrations. The study revealed rapid absorption and high bioavailability of vedaprofen in dogs, with no significant accumulation observed after repeated oral administration (Hoeijmakers et al., 2005).

3. Analgesic Efficacy in Postoperative Pain Control in Dogs

A comparison between vedaprofen and ketoprofen for postoperative pain control in dogs showed no significant difference in their efficacy. The study, involving dogs undergoing maxillectomy or mandibulectomy, found both drugs effective in pain management without the need for additional analgesia (Fantoni et al., 2015).

4. Impact on Renal Function, Hematological and Biochemical Profiles in Cats

A study evaluating the effects of vedaprofen on renal function, hematological, and biochemical profiles in healthy cats concluded that 14-day administration did not cause adverse effects. The parameters measured included renal uptakes of Technetium-diethylenetriamine-pentaacetic acid and various blood count variables (Khwanjai et al., 2012).

5. Analgesic Efficacy in Feline Ovariohysterectomy

A study on the analgesic efficacy of vedaprofen and tramadol in cats undergoing ovariohysterectomy found that combined treatment provided more effective postoperative analgesia and prevented hyperalgesia compared to individual use. This study supports multimodal techniques for treating postoperative pain in cats (Brondani et al., 2009).

6. Therapeutic Use in Cats with Respiratory Infection or Post-Ovariohysterectomy

Vedaprofen showed significant antipyretic and analgesic efficacy in cats with upper respiratory tract disease or undergoing ovariohysterectomy. The drug led to a clinically relevant reduction in body temperature and more rapid return to normal behavior and appetite in treated cats (Lopez et al., 2007).

7. Antibacterial Properties

A study exploring the antibacterial properties of NSAIDs, including vedaprofen, revealed their ability to inhibit the Escherichia coli DNA polymerase III β subunit. This finding suggests the potential of NSAIDs like vedaprofen as lead scaffolds for developing novel antibacterial agents targeting DNA replication mechanisms (Yin et al., 2014).

8. Fertility Effects in Mares with Endometritis

Vedaprofen was investigated as a treatment for persistent mating-induced endometritis (PMIE) in mares. The study found that vedaprofen-treated mares showed improved fertility compared to untreated ones. This highlights the potential use of NSAIDs in enhancing fertility in mares with PMIE (Rojer & Aurich, 2010).

Propriétés

Numéro CAS |

242815-87-8 |

|---|---|

Formule moléculaire |

C19H22O2 |

Poids moléculaire |

282.4 g/mol |

Nom IUPAC |

(2S)-2-(4-cyclohexylnaphthalen-1-yl)propanoic acid |

InChI |

InChI=1S/C19H22O2/c1-13(19(20)21)15-11-12-16(14-7-3-2-4-8-14)18-10-6-5-9-17(15)18/h5-6,9-14H,2-4,7-8H2,1H3,(H,20,21)/t13-/m0/s1 |

Clé InChI |

VZUGVMQFWFVFBX-ZDUSSCGKSA-N |

SMILES isomérique |

C[C@@H](C1=CC=C(C2=CC=CC=C21)C3CCCCC3)C(=O)O |

SMILES |

CC(C1=CC=C(C2=CC=CC=C21)C3CCCCC3)C(=O)O |

SMILES canonique |

CC(C1=CC=C(C2=CC=CC=C21)C3CCCCC3)C(=O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,2R,4R,5S)-6-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexane-1,2,3,4,5-pentol](/img/structure/B1261449.png)

![1-[18F]fluoro-3,6-dioxatetracosane](/img/structure/B1261450.png)

![N'-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-4-hydroxy-3-methoxybenzohydrazide](/img/structure/B1261452.png)

![(2S,3S,4S)-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-2-methoxy-3-[(2E)-6-methylhept-2-en-2-yl]cyclohexanone](/img/structure/B1261457.png)

![(3R,3'R,4'S,5'R)-7-bromo-5'-(2-hydroxyethyl)-4'-[(4-methoxyphenyl)-dimethylsilyl]-1,3',5-trimethyl-2-spiro[indole-3,2'-oxolane]one](/img/structure/B1261465.png)